Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate
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Overview
Description
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is an organic compound with the molecular formula C14H14ClNO6 and a molecular weight of 327.72 g/mol . This compound is characterized by the presence of a malonate ester group, an allyl group, and a 2-chloro-6-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate typically involves the reaction of dimethyl malonate with 2-chloro-6-nitrobenzaldehyde in the presence of a base, followed by the addition of an allyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields amines, and substitution yields various substituted derivatives .
Scientific Research Applications
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can participate in reactions that modify biological molecules, and the malonate ester group can act as a precursor for the synthesis of other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-allyl-2-(2-bromo-6-nitrophenyl)malonate: Similar structure but with a bromo group instead of a chloro group.
Dimethyl 2-allyl-2-(2-chloro-6-aminophenyl)malonate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl 2-(2-chloro-6-nitrophenyl)-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO6/c1-4-8-14(12(17)21-2,13(18)22-3)11-9(15)6-5-7-10(11)16(19)20/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFSKWTDGIWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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